

HS-173 PI3K inhibitor mechanism of action

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Compound of Interest		
Compound Name:	Antitumor agent-173	
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An In-depth Technical Guide to the Mechanism of Action of HS-173, a PI3K Inhibitor

Introduction

HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), identified as an imidazopyridine-carboxylate derivative.[1] Extensive preclinical research has demonstrated its significant anti-tumor activity across various cancer types, including pancreatic, breast, head and neck, and non-small cell lung cancers.[1][2][3] The primary mechanism of action for HS-173 is the direct and selective inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[4] This pathway is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of HS-173's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

HS-173 exerts its anti-neoplastic effects by potently and selectively inhibiting the PI3K α isoform.[1][2] It competitively binds to the ATP-binding site of PI3K α , which blocks its kinase activity.[2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] A reduction in PIP3 levels prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase AKT.[6]



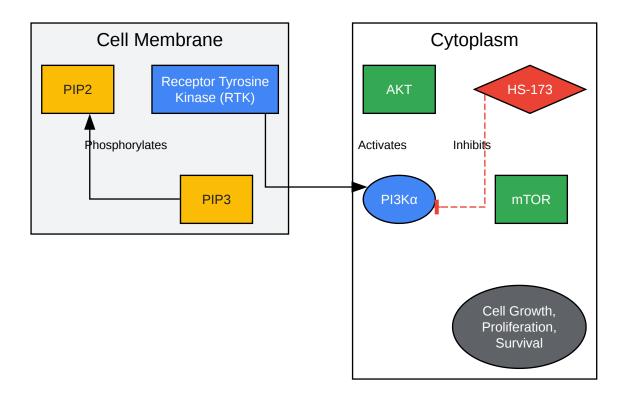


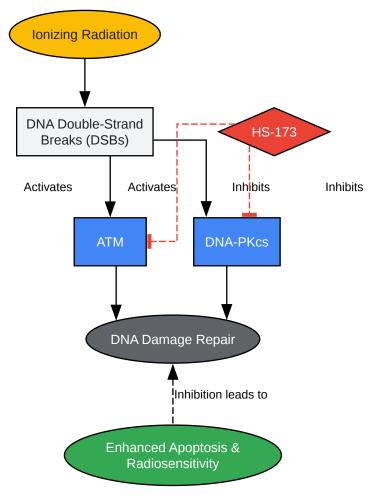


The subsequent lack of AKT activation leads to the deactivation of the mammalian target of rapamycin (mTOR) and its downstream effectors, such as p70S6K.[2] The overall suppression of this critical signaling cascade results in several key anti-cancer cellular outcomes:

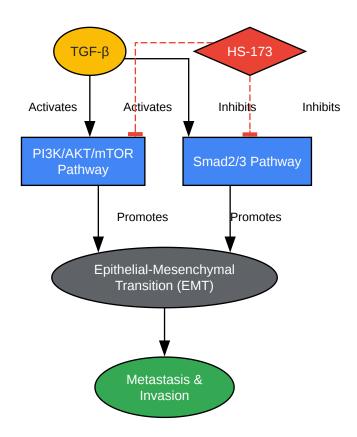
- Induction of Apoptosis: HS-173 has been shown to induce programmed cell death by activating caspases, increasing levels of cleaved PARP and caspase-3, and reducing the expression of anti-apoptotic proteins like Bcl-2.[1][7][8]
- Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from progressing through the cell cycle and proliferating.[1][9] [10]
- Inhibition of Angiogenesis: HS-173 can decrease the expression of key angiogenic factors such as HIF-1α and VEGF.[9][11] This has been confirmed by in vitro tube formation and migration assays and in vivo Matrigel plug assays in mice.[9][11]



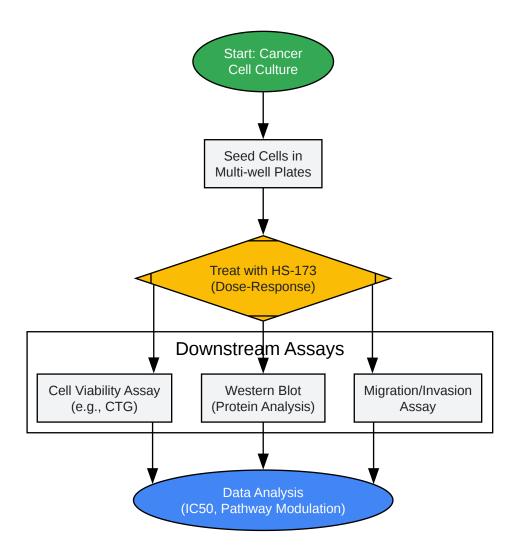












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